Exo-5-acetyl-2-norbornene

Übersicht

Beschreibung

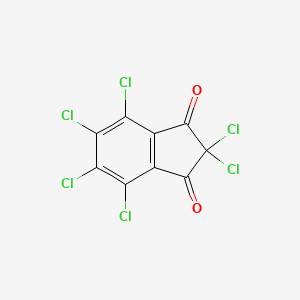

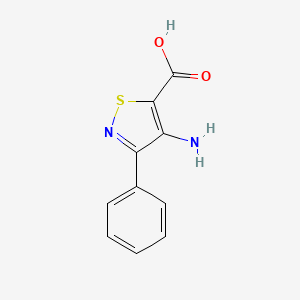

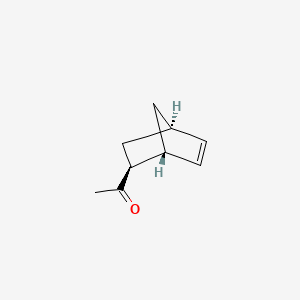

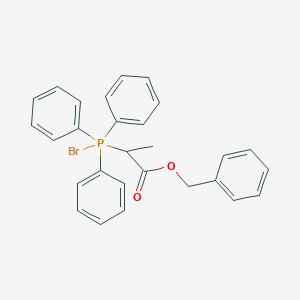

Exo-5-acetyl-2-norbornene, also known as Methyl 5-norbornen-2-yl ketone, is a colorless to light yellow liquid . It is a mixture of endo and exo isomers .

Synthesis Analysis

Exo-5-acetyl-2-norbornene has been used in the synthesis of the 2-acetylnorbornyl isothiocyanates: exo-2-acetyl-exo-6-isothiocyanatonorbornane, endo-2-acetyl-exo-6-isothiocyanatonorbornane, and exo-2-acetyl-exo-5-isothiocyanatonorbornane .Molecular Structure Analysis

The molecular formula of Exo-5-acetyl-2-norbornene is C9H12O . The molecular weight is 136.19 .Chemical Reactions Analysis

Exo-5-acetyl-2-norbornene has been used in the synthesis of the 2-acetylnorbornyl isothiocyanates . It has also been used in the preparation of mono-end functional ROMP polymers .Physical And Chemical Properties Analysis

Exo-5-acetyl-2-norbornene is a colorless to light yellow liquid . It has a refractive index of n20/D 1.484 (lit.) . The boiling point is 84-86 °C/18 mmHg (lit.) , and the density is 1.005 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Polymerization and Material Synthesis :

- Norbornene derivatives have been studied for their reactivity in metal-catalyzed addition polymerization, revealing the potential for creating diverse polymeric materials (Kang & Sen, 2004).

- Research has demonstrated the controlled synthesis of reactive polymeric architectures using norbornene derivatives, which can be used to prepare multifunctional polymers (Vogel & Théato, 2007).

- Amino acid-functionalized norbornene diester monomers have been synthesized and polymerized, highlighting their potential in creating high molecular weight polymers (Sutthasupa et al., 2007).

- The influence of norbornene derivatives on the cross-linking and glass transition temperature of polymers has been studied, demonstrating their utility in enhancing polymer properties (Bozhenkova et al., 2015).

Advanced Functional Materials :

- Research on norbornene derivatives has led to the synthesis of novel bi-functional copolymers, which can be used in various advanced material applications (Xue et al., 2008).

- Studies on the hydrogenation of poly(norbornene imide)s prepared by ring-opening metathesis polymerization (ROMP) show promising applications in optoelectronics due to their improved physical properties (Yoon et al., 2012).

Specialized Polymer Applications :

- Acid-functionalized norbornenes have been polymerized to produce water-soluble polymers, indicating potential applications in biotechnology and medicine (Lienkamp et al., 2009).

- The ring-opening metathesis polymerization of functional norbornenes in ionic liquids explores the scope of producing ionic polymers, which could be used in various electronic applications (Vygodskii et al., 2006).

Safety And Hazards

Exo-5-acetyl-2-norbornene is classified as Acute Tox. 4 Oral according to the Hazard Classifications . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It should also be stored in a well-ventilated place and kept cool .

Zukünftige Richtungen

Exo-5-acetyl-2-norbornene and similar compounds have potential applications in the field of material science due to their unique chemical properties . They are versatile building blocks for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers . Furthermore, oxanorbornenes are promising new single addition monomers for the metathesis polymerization .

Eigenschaften

IUPAC Name |

1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMLCWCLVJRPFY-HRDYMLBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C[C@H]2C[C@@H]1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Exo-5-acetyl-2-norbornene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[(1E)-2-nitroethenyl]-](/img/structure/B3286234.png)

![1-[4-(Phenylamino)phenylamino]-2-ethylhexane](/img/structure/B3286254.png)

![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine](/img/structure/B3286260.png)

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine](/img/structure/B3286282.png)